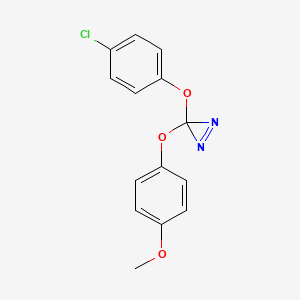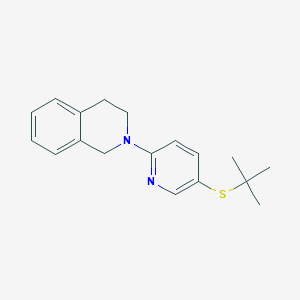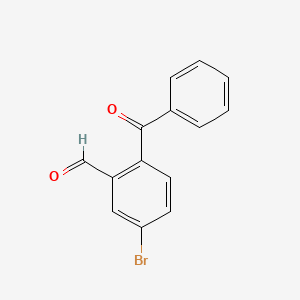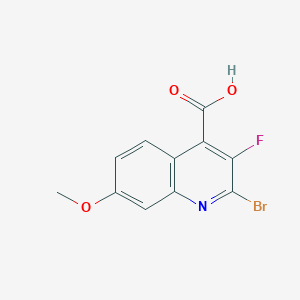
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirine is a synthetic organic compound that belongs to the class of diazirines. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. These compounds are known for their utility in photolabeling and photoaffinity labeling due to their ability to form reactive carbene intermediates upon exposure to ultraviolet (UV) light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor, such as a ketone or an aldehyde, with hydrazine derivatives under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirine can undergo various chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring can break, forming a reactive carbene intermediate.
Substitution reactions: The phenoxy groups can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Photolysis: UV light sources, such as mercury lamps or LEDs.
Substitution reactions: Nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Photolysis: Formation of carbene intermediates that can react with nearby molecules.
Substitution reactions: Formation of substituted phenoxy derivatives.
Oxidation and reduction: Formation of oxidized or reduced phenoxy compounds.
Scientific Research Applications
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirine has several applications in scientific research, including:
Chemistry: Used as a photolabeling reagent to study molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to investigate protein-ligand interactions and identify binding sites.
Medicine: Potential use in drug discovery and development for identifying target proteins and pathways.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
Mechanism of Action
The primary mechanism of action of 3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, allowing the compound to covalently attach to nearby molecules. This property makes it useful for studying molecular interactions and identifying binding sites in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenoxy)-3H-diazirine: Lacks the 4-methoxyphenoxy group.
3-(4-Methoxyphenoxy)-3H-diazirine: Lacks the 4-chlorophenoxy group.
3-Phenoxy-3H-diazirine: Lacks both the 4-chlorophenoxy and 4-methoxyphenoxy groups.
Uniqueness
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirine is unique due to the presence of both 4-chlorophenoxy and 4-methoxyphenoxy groups, which can influence its reactivity, stability, and binding properties. These functional groups can also affect the compound’s solubility and interaction with biological molecules, making it a valuable tool in various research applications.
Properties
CAS No. |
651306-57-9 |
|---|---|
Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)-3-(4-methoxyphenoxy)diazirine |
InChI |
InChI=1S/C14H11ClN2O3/c1-18-11-6-8-13(9-7-11)20-14(16-17-14)19-12-4-2-10(15)3-5-12/h2-9H,1H3 |
InChI Key |
AERJIDFFELQKHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11834385.png)


![(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate](/img/structure/B11834431.png)


![{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B11834450.png)





![2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine](/img/structure/B11834477.png)

